molecular formula C23H23N3O3S B2499140 N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866873-87-2

N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2499140
CAS No.: 866873-87-2
M. Wt: 421.52
InChI Key: CSEHYRSLYGHVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

One area of research focuses on the synthesis of heterocyclic derivatives, including those derived from guanidine, showcasing the chemical reactivity and potential pharmaceutical applications of such compounds. For instance, studies on the formation and X-ray structure determination of related heterocyclic derivatives underline the significance of crystallographic analysis in understanding the molecular conformation and potential reactivity of these compounds (Banfield, Fallon, & Gatehouse, 1987).

Radioligand Development for Imaging

Research has also delved into the synthesis and biodistribution of radioligands for positron emission tomography (PET), aiming to investigate central neurokinin(1) receptors. This highlights the compound's role in the development of diagnostic tools and its contribution to neuroscience, particularly in visualizing neurological receptors in vivo (M. V. D. Mey et al., 2005).

Antimicrobial and Anti-Inflammatory Applications

Another facet of research has been the exploration of novel benzodifuranyl derivatives derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. Such studies underscore the potential therapeutic applications of these compounds in addressing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuropharmacological Effects

The neuropharmacological effects of related compounds, specifically their impact on the GABAergic system, have been investigated, indicating potential cognitive-enhancing properties. This research provides insights into the mechanisms through which these compounds could influence cognitive functions, offering a basis for the development of novel nootropic agents (Watabe, Yamaguchi, & Ashida, 1993).

Antitumor and Antifolate Research

Furthermore, studies on the synthesis and antimicrobial activity of heterocycles incorporating an antipyrine moiety, as well as research into dual inhibitors of dihydrofolate reductase and thymidylate synthase, reflect the compound's relevance in cancer research and its potential as a therapeutic agent (Bondock, Rabie, Etman, & Fadda, 2008).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEHYRSLYGHVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.